2-(Nonylsulfanyl)ethanol

Description

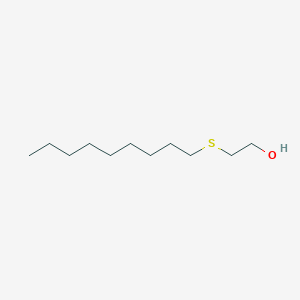

2-(Nonylsulfanyl)ethanol (IUPAC name: 2-(nonylsulfanyl)ethan-1-ol) is a sulfur-containing alcohol with the molecular formula C₁₁H₂₄OS (calculated based on structural analogs). It comprises a nonyl chain (C₉H₁₉) linked via a thioether (-S-) group to a hydroxyethyl (-CH₂CH₂OH) moiety.

Thioethers like this compound are less polar than their ether analogs, leading to lower water solubility and higher lipid compatibility. Such compounds are often used in catalysis, polymer chemistry, and as stabilizers due to their ability to donate sulfur atoms or act as ligands .

Properties

IUPAC Name |

2-nonylsulfanylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24OS/c1-2-3-4-5-6-7-8-10-13-11-9-12/h12H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVAPOURDGJBCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCSCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801319056 | |

| Record name | 2-(Nonylthio)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20323-24-4 | |

| Record name | 2-(Nonylthio)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20323-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Nonylthio)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Nonylsulfanyl)ethanol can be synthesized through several methods. One common approach involves the reaction of nonyl mercaptan with ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor system. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Nonylsulfanyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form nonylsulfanyl ethane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

Oxidation: Nonylsulfanyl acetaldehyde or nonylsulfanyl acetic acid.

Reduction: Nonylsulfanyl ethane.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Nonylsulfanyl)ethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential effects on cellular processes and as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Nonylsulfanyl)ethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the nonylsulfanyl group can interact with hydrophobic regions of proteins and membranes, altering their properties and activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Nonylsulfanyl)ethanol with structurally related sulfur- and oxygen-containing alcohols, highlighting key differences in molecular structure, physicochemical properties, and applications:

Structural and Functional Differences

- Thioether vs. Ether/Sulfonyl: Thioethers (e.g., this compound) exhibit lower polarity and higher chemical stability under acidic conditions compared to ethers (e.g., 2-Hexyloxyethanol) . Sulfonyl derivatives (e.g., 2-(Methylsulfonyl)ethanol) are more oxidized, increasing polarity and reactivity in nucleophilic substitutions .

- Chain Length and Hydrophobicity: The nonyl chain in this compound enhances hydrophobicity compared to shorter chains (e.g., ethyl or hexyl), impacting solubility and micelle formation in surfactants .

Physicochemical Properties

- Solubility: Thioethers generally have lower water solubility than ethers due to reduced hydrogen-bonding capacity. For example, 2-Hexyloxyethanol (ether) is miscible in polar solvents, whereas this compound likely requires organic solvents .

- Reactivity: Thioethers can undergo oxidation to sulfoxides or sulfones, unlike ethers. This property is exploited in synthesis, as seen in 2-(Methylsulfonyl)ethanol’s role in aryl fluoride reactions .

Biological Activity

2-(Nonylsulfanyl)ethanol, a compound with the CAS number 20323-24-4, has garnered attention in recent years for its biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on available research.

Molecular Formula: C11H24OS

Molecular Weight: 220.38 g/mol

InChI Key: YLDWOPLJHRVNLN-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and proteins. It is believed to influence various biological pathways, including:

- Antioxidant Activity: The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.

- Enzyme Inhibition: Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic processes.

- Cell Membrane Interaction: Its hydrophobic nature allows it to integrate into lipid membranes, potentially altering membrane fluidity and function.

Antioxidant Properties

Research indicates that this compound demonstrates effective antioxidant activity. This property is crucial for mitigating oxidative damage in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against a range of pathogens. This includes efficacy against both gram-positive and gram-negative bacteria, making it a candidate for further exploration in pharmaceutical applications.

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that the compound may induce apoptosis in certain cancer cells, suggesting potential as an anticancer agent.

Case Studies and Research Findings

- Antioxidant Study : A study published in a peer-reviewed journal evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The compound showed a significant reduction in free radicals compared to control samples.

- Antimicrobial Efficacy : In a laboratory setting, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, demonstrating its potential as a natural antimicrobial agent.

- Cytotoxicity Assay : A recent study explored the effects of this compound on human colorectal cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values suggesting significant cytotoxicity at higher concentrations.

Data Table: Summary of Biological Activities

| Activity Type | Methodology | Results Summary |

|---|---|---|

| Antioxidant | DPPH/ABTS Assays | Significant free radical reduction |

| Antimicrobial | MIC Testing | Effective against S. aureus and E. coli |

| Cytotoxicity | MTT Assay | Dose-dependent decrease in cancer cell viability |

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for research and application in health sciences. Its antioxidant, antimicrobial, and cytotoxic properties suggest potential roles in therapeutic development. Future studies should focus on:

- Mechanistic Studies : Further investigation into the specific pathways affected by this compound.

- In Vivo Studies : Evaluating the efficacy and safety in animal models.

- Formulation Development : Exploring its use in pharmaceutical formulations or as a natural preservative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.